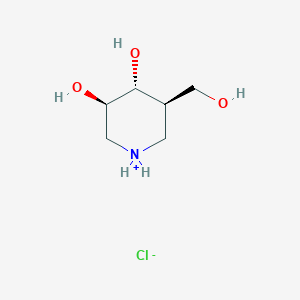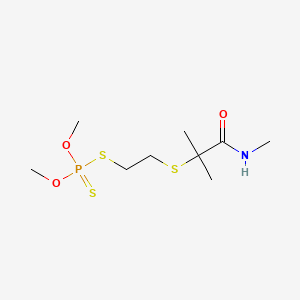
S-(2-((1,1-Dimethyl-2-(methylamino)-2-oxoethyl)thio)ethyl) O,O-dimethyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AI 3-27112 is a biochemical.
Applications De Recherche Scientifique
Environmental Analysis
A study by Karamfilov et al. (1996) focused on the environmental analysis of organophosphorus pesticides, including dimethoate, a compound related to S-(2-((1,1-Dimethyl-2-(methylamino)-2-oxoethyl)thio)ethyl) O,O-dimethyl phosphorodithioate. They developed a method to enrich and quantify these compounds in estuarine conditions using solid-phase extraction and gas-chromatography, highlighting the importance of such pesticides in environmental monitoring (Karamfilov et al., 1996).
Forensic Analysis
John et al. (2018) reported on the forensic analysis of plasma samples to prove human poisoning with oxydemeton-S-methyl, a compound structurally related to the one . The study highlights the application of advanced analytical techniques in forensic toxicology for detecting exposure to specific pesticides (John et al., 2018).
Insecticide Application and Exposure
Research by Carman et al. (1982) investigated the exposure of spray rig drivers to insecticides, including dimethoate, during the treatment of citrus trees. This study is significant for understanding the occupational exposure risks associated with the application of such pesticides (Carman et al., 1982).
Metabolic Studies
Mahajna et al. (1996) conducted studies on the metabolism of organophosphorus insecticides in mammals, including dimethoate. Their findings provide insights into the metabolic pathways and potential toxicological implications of such compounds (Mahajna et al., 1996).
Chemical Weapon Detection
Braga et al. (2020) discussed the use of spectroscopic probes for the detection of organophosphorus compounds, which are used in agriculture and chemical warfare. This research underscores the relevance of such compounds in security and defense applications (Braga et al., 2020).
Agricultural Applications
Hara et al. (1987) explored the effectiveness of various insecticides, including dimethoate, in reducing orchid thrips injury on anthurium flowers. This study is indicative of the agricultural applications of these compounds (Hara et al., 1987).
Propriétés
Numéro CAS |
926-28-3 |
|---|---|
Nom du produit |
S-(2-((1,1-Dimethyl-2-(methylamino)-2-oxoethyl)thio)ethyl) O,O-dimethyl phosphorodithioate |
Formule moléculaire |
C9H20NO3PS3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(2-dimethoxyphosphinothioylsulfanylethylsulfanyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C9H20NO3PS3/c1-9(2,8(11)10-3)16-6-7-17-14(15,12-4)13-5/h6-7H2,1-5H3,(H,10,11) |
Clé InChI |
HOZLUVSXSVHWBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC)SCCSP(=S)(OC)OC |
SMILES canonique |
CC(C)(C(=O)NC)SCCSP(=S)(OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-27112; AI3-27112; AI-3-27112 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



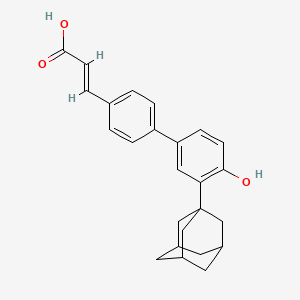
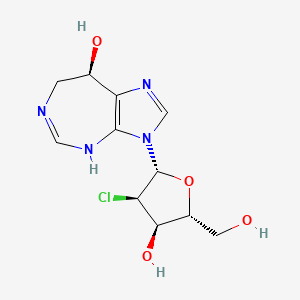
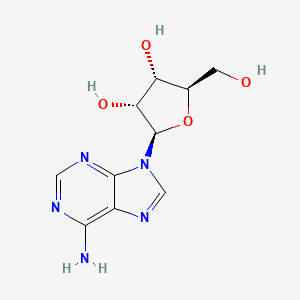
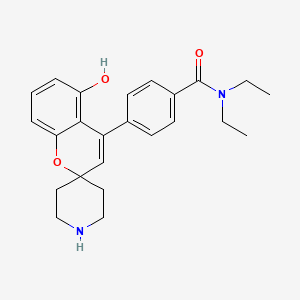

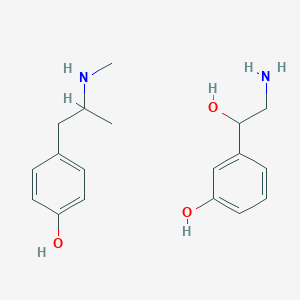
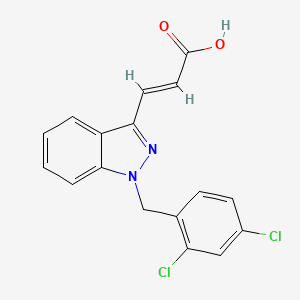
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)

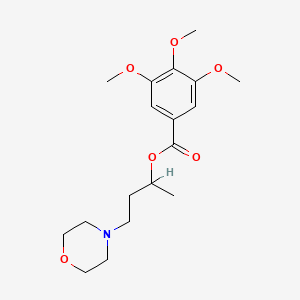

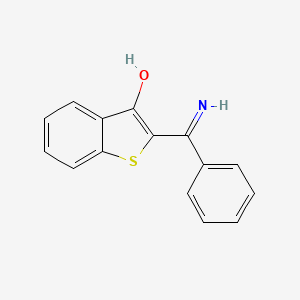
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)
